Potassium (3,3-dimethylbut-1-yn-1-yl)trifluoroborate
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Overview
Description
Potassium (3,3-dimethylbut-1-yn-1-yl)trifluoroborate is an organotrifluoroborate compound that contains an anion with the general formula [RBF3]−. These compounds are known for their stability and ease of handling, making them valuable in various chemical reactions, particularly in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (3,3-dimethylbut-1-yn-1-yl)trifluoroborate can be synthesized through the reaction of boronic acids with potassium bifluoride (K[HF2]). This reaction forms trifluoroborate salts, which are stable and can be easily purified . Another method involves the nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates .
Industrial Production Methods
Industrial production methods for potassium organotrifluoroborates often involve large-scale reactions using boronic acids and potassium bifluoride. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium (3,3-dimethylbut-1-yn-1-yl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions without the need for transition-metal catalysts.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with electrophiles to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts, boronic acids, and potassium bifluoride. The reactions typically occur under mild conditions, making them suitable for a wide range of applications .
Major Products Formed
The major products formed from reactions involving this compound include various substituted alkenes and alkynes, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Potassium (3,3-dimethylbut-1-yn-1-yl)trifluoroborate has numerous scientific research applications, including:
Mechanism of Action
The mechanism by which potassium (3,3-dimethylbut-1-yn-1-yl)trifluoroborate exerts its effects involves its strong nucleophilic properties. It reacts with electrophiles to form new carbon-carbon bonds, a process that is facilitated by the presence of palladium catalysts in Suzuki-Miyaura coupling reactions . The compound hydrolyzes to the corresponding boronic acid in situ, which then participates in the coupling reaction .
Comparison with Similar Compounds
Similar Compounds
Potassium (3,3-dimethylbutyl)trifluoroborate: This compound has a similar structure but differs in the alkyl group attached to the boron atom.
Potassium trifluorophenylborate: Another organotrifluoroborate compound used in similar coupling reactions.
Uniqueness
Potassium (3,3-dimethylbut-1-yn-1-yl)trifluoroborate is unique due to its specific alkynyl group, which imparts distinct reactivity and stability compared to other organotrifluoroborates. This makes it particularly valuable in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C6H9BF3K |
---|---|
Molecular Weight |
188.04 g/mol |
IUPAC Name |
potassium;3,3-dimethylbut-1-ynyl(trifluoro)boranuide |
InChI |
InChI=1S/C6H9BF3.K/c1-6(2,3)4-5-7(8,9)10;/h1-3H3;/q-1;+1 |
InChI Key |
APGXHRVAHFVINV-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C#CC(C)(C)C)(F)(F)F.[K+] |
Origin of Product |
United States |
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